molecular formula C13H9NO3 B2617606 (2-oxobenzo[cd]indol-1(2H)-yl)acetic acid CAS No. 39273-46-6

(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid

Cat. No.: B2617606
CAS No.: 39273-46-6
M. Wt: 227.219
InChI Key: CXOJEFXQICMXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound features a fused benzene and pyrrole ring system, which is characteristic of indole structures, and an acetic acid moiety attached to the nitrogen atom of the indole ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxobenzo[cd]indol-1(2H)-yl)acetic acid typically involves the construction of the indole ring followed by the introduction of the acetic acid group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent steps involve the functionalization of the indole ring to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often employs catalytic processes to improve yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used to construct the indole ring and introduce various functional groups .

Chemical Reactions Analysis

Types of Reactions

(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted indole derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone that regulates growth and development.

    Indole-2-carboxylic acid: Another indole derivative with potential biological activities.

    Indole-3-carboxaldehyde: Used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid is unique due to its specific structure, which combines the indole ring with an acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(2-oxobenzo[cd]indol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-11(16)7-14-10-6-2-4-8-3-1-5-9(12(8)10)13(14)17/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOJEFXQICMXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.